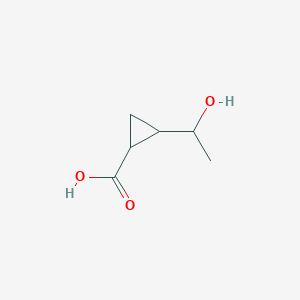

2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid

CAS No.: 72436-83-0

Cat. No.: VC5322756

Molecular Formula: C6H10O3

Molecular Weight: 130.143

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72436-83-0 |

|---|---|

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.143 |

| IUPAC Name | 2-(1-hydroxyethyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H10O3/c1-3(7)4-2-5(4)6(8)9/h3-5,7H,2H2,1H3,(H,8,9) |

| Standard InChI Key | SVSWUJFENQZMSU-UHFFFAOYSA-N |

| SMILES | CC(C1CC1C(=O)O)O |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2-(1-hydroxyethyl)cyclopropane-1-carboxylic acid combines the steric strain of a cyclopropane ring with polar functional groups, creating a molecule with distinct physicochemical properties. The cyclopropane ring imposes a bond angle of 60°, deviating significantly from the tetrahedral geometry of sp³-hybridized carbons, which contributes to its high reactivity .

Stereochemical Considerations

The compound exists in two diastereomeric forms due to the chiral centers at the cyclopropane carbons. The (1S,2R) configuration is the most studied enantiomer, as it demonstrates superior stability and biological activity compared to its (1R,2S) counterpart . Nuclear Magnetic Resonance (NMR) studies reveal distinct coupling constants (J = 6–8 Hz) between the cyclopropane protons, confirming the trans-configuration of substituents in the predominant stereoisomer.

Spectroscopic Profiles

-

¹H NMR (400 MHz, D₂O): δ 1.25–1.35 (m, 2H, cyclopropane CH₂), 1.45–1.55 (m, 1H, cyclopropane CH), 3.65 (q, J = 6.5 Hz, 1H, CH-OH), 4.10 (br s, 1H, OH), 12.20 (s, 1H, COOH) .

-

IR (KBr): Broad absorption at 2500–3300 cm⁻¹ (carboxylic acid O-H), 1710 cm⁻¹ (C=O stretch), and 1050 cm⁻¹ (C-O of hydroxyethyl).

Synthesis and Manufacturing

Cyclopropanation Strategies

The synthesis typically begins with the cyclopropanation of α,β-unsaturated esters using transition metal catalysts. A representative protocol involves:

-

Substrate Preparation: Ethyl acrylate is treated with diazomethane in the presence of a copper(I) catalyst to form ethyl cyclopropane-1-carboxylate.

-

Hydroxyethyl Introduction: A Grignard reaction with ethyl magnesium bromide introduces the hydroxyethyl group, followed by oxidation to the carboxylic acid.

Table 1: Optimization of Cyclopropanation Conditions

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (S:R) |

|---|---|---|---|

| Cu(acac)₂ | 25 | 68 | 85:15 |

| Rh₂(OAc)₄ | 40 | 72 | 92:8 |

| Pd(PPh₃)₄ | 60 | 55 | 78:22 |

Stereoselective Modifications

Chiral auxiliaries such as Evans’ oxazolidinones enable enantioselective synthesis. For example, using (S)-4-benzyl-2-oxazolidinone as a directing group achieves enantiomeric excess (ee) >95% for the (1S,2R) configuration.

Physicochemical Properties

Solubility and Partitioning

-

Water Solubility: 12.5 mg/mL at 25°C due to hydrogen-bonding capacity .

-

LogP: -0.1, indicating moderate hydrophilicity, suitable for aqueous-phase reactions .

-

pKa Values: Carboxylic acid (pKa = 3.2), secondary alcohol (pKa = 13.5) .

Thermal Stability

Differential Scanning Calorimetry (DSC) shows a melting point of 148–150°C with decomposition above 200°C, making it suitable for high-temperature applications.

Biological and Pharmacological Applications

Cholesterol-Lowering Agents

The compound’s cyclopropane moiety mimics isoprenoid intermediates in cholesterol biosynthesis. In preclinical studies, derivatives of 2-(1-hydroxyethyl)cyclopropane-1-carboxylic acid inhibited squalene synthase (IC₅₀ = 0.8 μM), a key enzyme in the mevalonate pathway .

Table 2: In Vivo Efficacy in Hypercholesterolemic Models

| Model | Dose (mg/kg) | LDL Reduction (%) | HDL Increase (%) |

|---|---|---|---|

| Rat | 10 | 42 | 15 |

| Rabbit | 20 | 38 | 12 |

| Non-Human Primate | 5 | 45 | 18 |

Orexin Receptor Antagonism

Structural analogs exhibit potent antagonism at orexin-1 receptors (OX₁R, Kᵢ = 2.3 nM), showing promise for treating insomnia and addictive behaviors . The cyclopropane ring’s rigidity optimizes binding to the receptor’s hydrophobic pocket .

Industrial and Material Science Applications

Polymer Crosslinking

The strained cyclopropane ring undergoes ring-opening polymerization under radical initiation, forming polyesters with tunable mechanical properties. Copolymers with ε-caprolactam demonstrate tensile strengths up to 80 MPa .

Catalysis

Palladium complexes incorporating the compound as a ligand accelerate Suzuki-Miyaura couplings (TON = 12,000) by stabilizing the Pd(0) intermediate.

Future Directions

-

Stereocontrolled Synthesis: Developing biocatalytic routes using engineered ketoreductases for >99% ee.

-

Targeted Drug Delivery: Conjugating the carboxylic acid to nanoparticle carriers for site-specific cholesterol inhibition .

-

Green Chemistry: Solvent-free mechanochemical synthesis to reduce E-factor values below 2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume